
azanium;iron(3+);oxalate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It consists of iron, ammonium, oxalate, and water molecules. This compound appears as green crystalline solid and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium iron(III) oxalate trihydrate involves several steps. Initially, iron(II) ions in a solution of ammonium iron(II) sulfate react with oxalic acid to form iron(II) oxalate . The reaction is as follows: [ \text{Fe}^{2+} (aq) + \text{H}_2\text{C}_2\text{O}_4 (aq) + 2\text{H}_2\text{O} (l) \rightarrow \text{FeC}_2\text{O}_4 (s) + 2\text{H}_3\text{O}^+ (aq) ]
The iron(II) oxalate precipitate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate . The net ionic equation for this reaction is: [ 2\text{FeC}_2\text{O}_4 (s) + \text{H}_2\text{O}_2 (aq) + 2\text{H}_3\text{O}^+ (aq) + \text{C}_2\text{O}_4^{2-} (aq) \rightarrow \text{Fe}_2(\text{C}_2\text{O}_4)_3 (s) + 4\text{H}_2\text{O} (l) ]
Finally, the iron(III) oxalate is converted to ammonium iron(III) oxalate trihydrate by treatment with oxalic acid .
Industrial Production Methods
Industrial production of ammonium iron(III) oxalate trihydrate typically involves the extraction of iron from iron ore using oxalic acid, followed by photo-reduction . This method is efficient for producing iron oxalate that can be used in various applications, including photocatalytic degradation of organic pollutants .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium iron(III) oxalate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) oxide (Fe2O3) upon heating.
Reduction: It can be reduced to iron(II) compounds under specific conditions.
Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with ammonium iron(III) oxalate trihydrate include hydrogen peroxide (for oxidation), oxalic acid (for ligand substitution), and various reducing agents .
Major Products
Major products formed from these reactions include iron(III) oxide (Fe2O3), iron(II) oxalate, and other iron coordination compounds .
Wissenschaftliche Forschungsanwendungen
Ammonium iron(III) oxalate trihydrate has diverse applications in scientific research:
Chemistry: It is used in the preparation of Langmuir-Blodgett magnetic thin films.
Biology: The compound is utilized in various biochemical assays and studies involving iron metabolism.
Medicine: It serves as a reagent in the synthesis of certain pharmaceuticals.
Industry: It is involved in the production of blueprint paper and as a photocatalyst for waste remediation.
Wirkmechanismus
The mechanism of action of ammonium iron(III) oxalate trihydrate involves its ability to form complexes with various ions and molecules. The iron(III) center can coordinate with different ligands, facilitating various chemical reactions. The oxalate ligands play a crucial role in stabilizing the iron(III) center and enabling its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) oxalate hexahydrate: Similar in composition but contains more water molecules.
Iron(II) oxalate dihydrate: Contains iron in the +2 oxidation state and fewer water molecules.
Uniqueness
Ammonium iron(III) oxalate trihydrate is unique due to its specific coordination environment and the presence of ammonium ions, which enhance its solubility and reactivity in aqueous solutions .
Eigenschaften
Molekularformel |
C2H10FeNO7+2 |
|---|---|
Molekulargewicht |
215.95 g/mol |
IUPAC-Name |
azanium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.H3N.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;1H3;3*1H2/q;+3;;;;/p-1 |
InChI-Schlüssel |
UZVNISVUQXXDIM-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].O.O.O.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


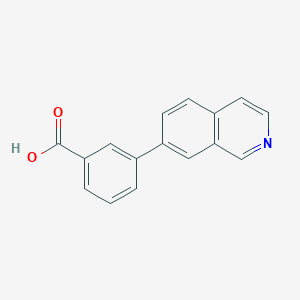
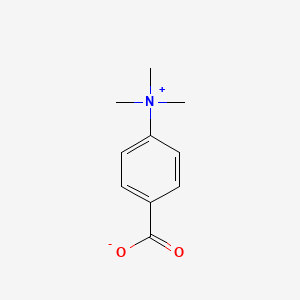
![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
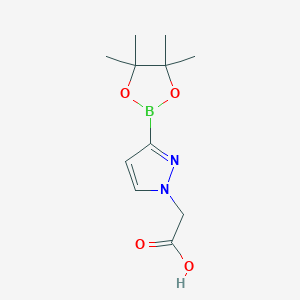

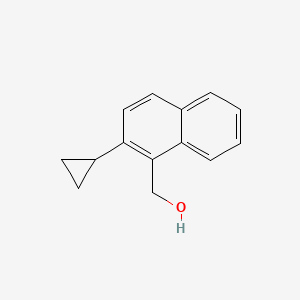
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
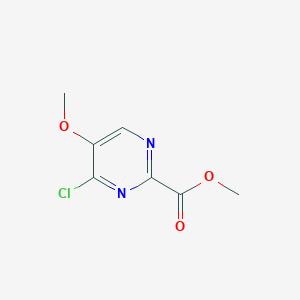
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
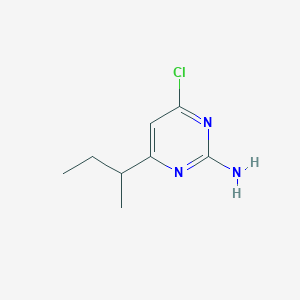
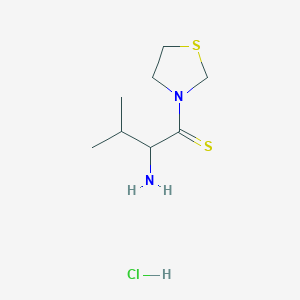
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
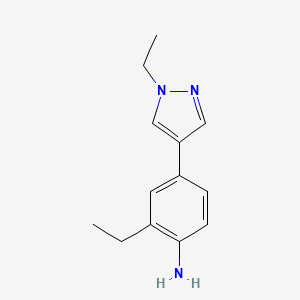
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
